molecular formula C13H18ClN3O2S B6471433 N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640886-40-2

N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471433
CAS No.: 2640886-40-2
M. Wt: 315.82 g/mol
InChI Key: PRIYVIMKRRIZDC-UHFFFAOYSA-N
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Description

N-[1-(3-Chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a piperidine ring substituted with a 3-chloropyridin-4-yl group and a cyclopropanesulfonamide moiety. This compound is structurally characterized by its fused heterocyclic system, which combines a pyridine ring (with a chlorine substituent at position 3) and a piperidine scaffold. Such compounds are frequently explored in medicinal chemistry for their interactions with enzymes or receptors, particularly in neurological or oncological contexts .

Properties

IUPAC Name

N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c14-12-8-15-6-5-13(12)17-7-1-2-10(9-17)16-20(18,19)11-3-4-11/h5-6,8,10-11,16H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIYVIMKRRIZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=NC=C2)Cl)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can be contextualized by comparing it to analogous sulfonamide derivatives documented in recent patent literature. Below is a detailed analysis:

Core Structural Variations

N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Structure: Replaces the 3-chloropyridinyl group with an imidazo-pyrrolo-pyrazine heterocycle. However, this bulkier structure may reduce solubility compared to the pyridine analog. Synthesis: Yielded 37% in a chromatography-based purification, with LC/MS data (Rt = 1.70 min, MS m/z: 432) indicating moderate polarity and stability .

N-(4-(3-Allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Structure: Incorporates a bicyclo[2.2.2]octane system and an allyl-substituted imidazo-pyrrolo-pyrazine. The allyl group could serve as a reactive handle for further derivatization .

N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide

  • Structure : Features a triazolo-pyrazine core linked via a cyclobutylmethyl bridge.
  • Properties : The triazole ring increases hydrogen-bonding capacity, which may enhance target engagement. The cyclobutyl group introduces steric effects, possibly affecting membrane permeability .

Functional Group Analysis

Compound Name Key Substituent Molecular Weight (Da) Retention Time (min) Notable Properties
Target Compound 3-Chloropyridin-4-yl, piperidine ~340 (estimated) Not reported Balanced polarity, moderate logP
Example 15 Imidazo-pyrrolo-pyrazine, pyrrolidine 432 1.70 High aromaticity, lower solubility
Allyl-substituted analog Bicyclo[2.2.2]octane, allyl ~450 (estimated) Not reported Rigid structure, limited bioavailability
Triazolo-pyrazine derivative Triazolo-pyrazine, cyclobutyl ~380 (estimated) Not reported Enhanced hydrogen-bonding

Pharmacokinetic and Binding Insights

  • Target Compound : The 3-chloropyridinyl group may confer selectivity for kinases or neurotransmitter receptors due to its electronegative chlorine atom, which can participate in halogen bonding. The piperidine ring’s basic nitrogen could improve solubility in acidic environments.
  • Imidazo-pyrrolo-pyrazine Derivatives : These compounds exhibit higher molecular weights and extended aromatic systems, often correlating with improved target affinity but poorer pharmacokinetic profiles (e.g., CYP450 metabolism challenges) .
  • Triazolo-pyrazine Analogs: The triazole ring’s hydrogen-bond acceptor/donor capacity may enhance binding to ATP-binding pockets, making these derivatives promising for kinase inhibition .

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